Cas no 10406-05-0 (5-Chloroindole-3-carboxylic acid)

5-Chloroindole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Chloroindole-3-carboxylic acid
- 5-Chloro-1H-indole-3-carboxylic acid
- 1H-INDOLE-3-CARBOXYLIC ACID,5-CHLORO
- 1H-Indole-3-carboxylic acid, 5-chloro-
- Trospiumchloride
- 5-Chloro-1H-indole-3-carboxylicacid
- PubChem8335
- KSC174E8T
- 5-chloro-3-Indolecarboxylic acid
- XUDITEOFEQOSAK-UHFFFAOYSA-N
- STL555286
- BBL101490
- RP25392
- AM84315
- VI30274
- AN-9
- 5-Chloro-1H-indole-3-carboxylic acid, AldrichCPR
- AKOS005259083
- SY040069
- CHEMBL3416135
- SB30339
- DTXSID90591215
- BDBM50498201
- FT-0600654
- MFCD03410308
- SCHEMBL1434913
- CS-W019236
- C-4525
- 5-Chloro-1H-indole-3-carboxylic?acid
- FS-2271
- 10406-05-0
- EN300-179563
- AC-6606
- ALBB-035459
- DB-007027
-
- MDL: MFCD03410308
- インチ: 1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13)
- InChIKey: XUDITEOFEQOSAK-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])C2=C(C=1[H])C(C(=O)O[H])=C([H])N2[H]
計算された属性
- 精确分子量: 195.00900
- 同位素质量: 195.009
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 53.1
じっけんとくせい
- Color/Form: White to Yellow Solid
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: No data available
- Boiling Point: 449.7°C at 760 mmHg
- フラッシュポイント: 225.8±23.2 °C
- Refractive Index: 1.728
- PSA: 53.09000
- LogP: 2.51950
- じょうきあつ: No data available
5-Chloroindole-3-carboxylic acid Security Information
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P264;P270;P301+P312;P330;P501
- 危険カテゴリコード: 22
- セキュリティの説明: S22-S26-S36/37/39
-
危険物標識:
- 储存条件:Sealed in dry,Room Temperature
- Risk Phrases:R20/21/22; R36/37/38
- 安全术语:S22;S26;S36/37/39
5-Chloroindole-3-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Chloroindole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00252-5g |
5-Chloroindole-3-carboxylic acid |
10406-05-0 | 97% | 5g |
¥684 | 2023-09-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00252-10g |
5-Chloroindole-3-carboxylic acid |
10406-05-0 | 97% | 10g |
¥1323 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066282-10g |
5-Chloro-1H-indole-3-carboxylic acid |
10406-05-0 | 98% | 10g |
¥1257 | 2023-04-17 | |
abcr | AB169204-25 g |
5-Chloro-1H-indole-3-carboxylic acid, 97%; . |
10406-05-0 | 97% | 25g |
€917.80 | 2023-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066282-1g |
5-Chloro-1H-indole-3-carboxylic acid |
10406-05-0 | 98% | 1g |
¥211 | 2023-04-17 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0458-1g |
5-Chloro-1H-indole-3-carboxylic acid |
10406-05-0 | 96% | 1g |
¥306.04 | 2025-01-22 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00252-5g |
5-Chloroindole-3-carboxylic acid |
10406-05-0 | 97% | 5g |
684.00 | 2021-07-09 | |
abcr | AB169204-5 g |
5-Chloro-1H-indole-3-carboxylic acid, 97%; . |
10406-05-0 | 97% | 5g |
€262.20 | 2023-05-08 | |
Cooke Chemical | A2932012-5g |
5-Chloro-1H-indole-3-carboxylic acid |
10406-05-0 | 98% | 5g |
RMB 599.20 | 2025-02-21 | |
Chemenu | CM148495-25g |
5-Chloro-1H-indole-3-carboxylic acid |
10406-05-0 | 95%+ | 25g |
$496 | 2021-08-05 |
5-Chloroindole-3-carboxylic acid 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
5-Chloroindole-3-carboxylic acidに関する追加情報
Recent Advances in the Research of 5-Chloroindole-3-carboxylic acid (CAS: 10406-05-0)
5-Chloroindole-3-carboxylic acid (CAS: 10406-05-0) is a significant indole derivative that has garnered increasing attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its chloro-substituted indole core, has demonstrated versatile biological activities, making it a promising candidate for drug development and biochemical applications. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies.
One of the key areas of research involving 5-Chloroindole-3-carboxylic acid focuses on its role as a precursor in the synthesis of biologically active molecules. A study published in the Journal of Medicinal Chemistry (2023) highlighted its utility in the development of indole-based kinase inhibitors, which show promise in targeting cancer cell proliferation. The researchers utilized 5-Chloroindole-3-carboxylic acid as a starting material to synthesize a series of derivatives, which were then evaluated for their inhibitory effects on specific kinase pathways. The results indicated that certain derivatives exhibited potent activity against breast cancer cell lines, with IC50 values in the nanomolar range.
In addition to its anticancer potential, 5-Chloroindole-3-carboxylic acid has been investigated for its anti-inflammatory properties. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that derivatives of this compound could effectively modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses. The study reported that these derivatives reduced the production of pro-inflammatory cytokines in vitro, suggesting their potential as novel anti-inflammatory agents. The researchers also noted the compound's favorable pharmacokinetic profile, which could facilitate its development into a therapeutic drug.
Another emerging application of 5-Chloroindole-3-carboxylic acid is in the field of antimicrobial research. A 2023 study published in Antimicrobial Agents and Chemotherapy explored the compound's efficacy against multidrug-resistant bacterial strains. The researchers synthesized a series of indole-3-carboxylic acid derivatives and tested their antibacterial activity. The findings revealed that 5-Chloroindole-3-carboxylic acid derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, including strains resistant to conventional antibiotics. This highlights the compound's potential as a scaffold for developing new antimicrobial agents.
The structural versatility of 5-Chloroindole-3-carboxylic acid also makes it a valuable tool in chemical biology. Recent advancements in synthetic methodologies have enabled the efficient modification of its indole core, allowing researchers to explore a wide range of functionalized derivatives. For instance, a study in Organic Letters (2024) described a novel catalytic system for the regioselective functionalization of 5-Chloroindole-3-carboxylic acid, paving the way for the creation of diverse indole-based compounds with tailored biological activities.
In conclusion, 5-Chloroindole-3-carboxylic acid (CAS: 10406-05-0) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its multifaceted biological activities, combined with its synthetic accessibility, position it as a key player in the development of next-generation therapeutics. Future studies are expected to further elucidate its mechanisms of action and expand its applications in drug discovery and beyond.
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